molecular formula C14H12INO5 B11084266 2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate

2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate

Cat. No.: B11084266
M. Wt: 401.15 g/mol
InChI Key: YTIABJHASWORCY-WZUFQYTHSA-N
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Description

2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate is a complex organic compound that features a unique combination of functional groups, including an iodine atom, a methoxy group, and an oxazole ring

Preparation Methods

The synthesis of 2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate typically involves multiple steps. One common synthetic route starts with the iodination of a methoxy-substituted phenyl acetate. This is followed by the formation of the oxazole ring through a cyclization reaction involving an appropriate precursor. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets. The oxazole ring and the iodine atom play crucial roles in binding to these targets, which can include enzymes and receptors. The compound’s effects are mediated through pathways that involve these interactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Compared to other similar compounds, 2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C14H12INO5

Molecular Weight

401.15 g/mol

IUPAC Name

[2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C14H12INO5/c1-7-16-11(14(18)20-7)5-9-4-10(15)13(21-8(2)17)12(6-9)19-3/h4-6H,1-3H3/b11-5-

InChI Key

YTIABJHASWORCY-WZUFQYTHSA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC(=C(C(=C2)I)OC(=O)C)OC)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC(=C(C(=C2)I)OC(=O)C)OC)C(=O)O1

Origin of Product

United States

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